![molecular formula C19H12Cl3F3N2O4S B3036360 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl-N-(2,4-dichlorobenzyl)sulfamate CAS No. 339111-61-4](/img/structure/B3036360.png)
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl-N-(2,4-dichlorobenzyl)sulfamate
Descripción general
Descripción
The compound is related to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline . It has a molecular weight of 288.65 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringFC(F)(F)C1=CC(Cl)=C(OC(C=CC=C2)=C2N)N=C1 . This indicates the presence of a pyridinyl group and a phenyl group, both with various substitutions. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 288.65 . The density of a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, is 1.417 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Efficacious N-Protection of O-Aryl Sulfamates
- Sulfamates, including those related to the queried compound, have been explored for their role in medicinal chemistry and drug development. Protecting group strategies for sulfamates have been developed to enable more flexible synthesis approaches, particularly for phenolic O-sulfamates (Reuillon et al., 2012).
Synthesis of Pyridine Derivatives
- Research has been conducted on the synthesis of various pyridine derivatives, including those with structural similarities to the compound . These derivatives are important in the context of chemical research and potential applications in different fields (Bradiaková et al., 2009).
Studies on Hypoglycemic Agents
- Compounds structurally related to the queried chemical have been studied in the context of developing sulfonylurea derivatives, which are important in the treatment of diabetes (Suzue & Irikura, 1969).
Intramolecular Sulfenylation Research
- The intramolecular sulfenylation process using sulfoxides, which may involve compounds similar to the one , has been investigated, revealing insights into chemical reaction mechanisms and potential applications in synthesis (Bates et al., 1994).
Chromeno[2,3-b]pyridine Derivatives
- Research has been carried out on the synthesis of chromeno[2,3-b]pyridine derivatives, which are compounds with significant industrial, biological, and medicinal properties. The study of these derivatives aids in understanding their structural and functional characteristics (Ryzhkova et al., 2023).
Preparation and Properties of Polyamide-Imides
- The synthesis of new polyamide-imides containing similar trifluoromethyl linkages has been explored. These compounds show promising properties for various industrial applications, particularly in the field of materials science (Shockravi et al., 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Propiedades
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-[(2,4-dichlorophenyl)methyl]sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F3N2O4S/c20-13-6-5-11(14(21)8-13)9-27-32(28,29)31-17-4-2-1-3-16(17)30-18-15(22)7-12(10-26-18)19(23,24)25/h1-8,10,27H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIBBVQYVIYREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl-N-(2,4-dichlorobenzyl)sulfamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3036277.png)
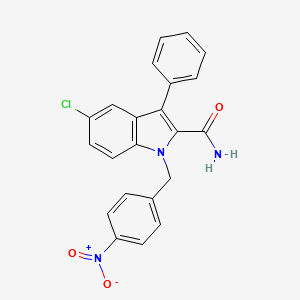
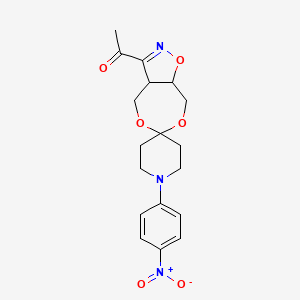
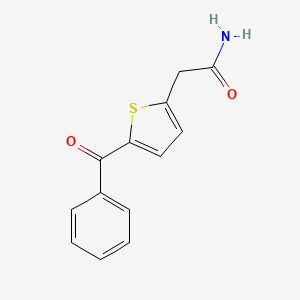
![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide](/img/structure/B3036282.png)

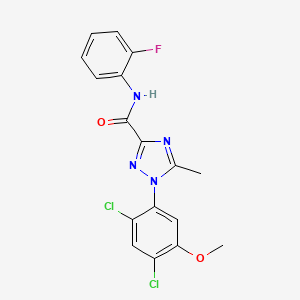
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036291.png)

![2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B3036295.png)
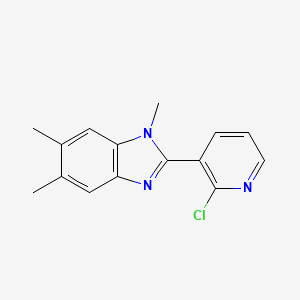
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036297.png)
![2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036299.png)
![2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036300.png)